molecular formula C10H8N2O4 B8556778 7-methoxy-8-nitroisoquinolin-1(2H)-one

7-methoxy-8-nitroisoquinolin-1(2H)-one

Cat. No.: B8556778
M. Wt: 220.18 g/mol
InChI Key: LMAVASGUWAPIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-8-nitroisoquinolin-1(2H)-one is a synthetic isoquinolinone derivative of significant interest in organic and medicinal chemistry research. The compound features a nitro group and a methoxy substituent on its fused bicyclic ring system, making it a valuable intermediate for the construction of more complex nitrogen-containing heterocycles . Isoquinolinone scaffolds are recognized as key structures in numerous bioactive natural products and alkaloids . Furthermore, structurally related 8-methoxy-isoquinolin-1(2H)-one derivatives have been identified and studied as novel scaffolds for epidermal growth factor receptor (EGFR) inhibitors, highlighting the potential of this chemical class in anticancer research . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

7-methoxy-8-nitro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8N2O4/c1-16-7-3-2-6-4-5-11-10(13)8(6)9(7)12(14)15/h2-5H,1H3,(H,11,13)

InChI Key

LMAVASGUWAPIST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CNC2=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Structural and Physical Properties of 7-Methoxy-8-Nitroisoquinolin-1(2H)-One and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound C₁₀H₈N₂O₄ 236.18 7-OCH₃, 8-NO₂ Nitro, Methoxy, Ketone
Methyl 7-(4-methoxyphenylamino)-3-methyl-5,8-dioxo-1-phenyl-5,8-dihydroisoquinoline-4-carboxylate (5d) C₂₅H₂₀N₂O₅ 428.44 7-(4-methoxyphenylamino), 3-CH₃, 1-Ph, 4-CO₂Me Ester, Amine, Quinone, Methoxy
6-Hydroxy-2-methylisoquinolin-1(2H)-one C₁₀H₉NO₂ 179.18 6-OH, 2-CH₃ Hydroxy, Methyl, Ketone
5-Hydroxy-6-iodo-8-methoxy-2-methylisoquinolin-1(2H)-one C₁₁H₁₀INO₃ 331.11 5-OH, 6-I, 8-OCH₃, 2-CH₃ Iodo, Hydroxy, Methoxy, Methyl
Key Observations :
  • Substituent Effects :

    • The nitro group in the target compound enhances electrophilic substitution reactivity compared to hydroxy or methyl groups in analogs .
    • Adjacent 7-methoxy and 8-nitro groups may induce steric hindrance or electronic repulsion, unlike the distal substituents in 5d (e.g., 4-CO₂Me) .
    • Iodine in the 5-hydroxy-6-iodo analog increases molecular weight significantly (331.11 g/mol) and may alter photophysical properties .
Key Observations :
  • Synthesis: The target compound’s synthesis is inferred to involve nitration or functionalization of a methoxy-substituted isoquinoline, contrasting with the multi-step coupling (e.g., amine and ester formation) required for 5d .
  • Spectral Signatures: The absence of ester/quinone groups in the target compound differentiates its IR profile from 5d, which shows distinct C=O stretches.

Physicochemical and Functional Comparisons

  • Solubility and Stability :

    • The nitro group in the target compound likely reduces solubility in polar solvents compared to the hydroxy-containing analogs .
    • Ester groups in 5d enhance lipophilicity, making it more soluble in organic solvents than the target compound .
  • Reactivity :

    • The nitro group may direct further substitutions (e.g., reduction to amine) in the target compound, whereas hydroxy or methyl groups in analogs favor oxidation or alkylation .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and nitro-group-induced deshielding in aromatic regions (δ ~7.5–8.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve tautomeric forms (e.g., lactam vs. enol) using SHELXL for refinement .

How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Q. Advanced

  • Dynamic effects : Variable-temperature NMR (VT-NMR) to assess rotational barriers around the nitro group .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
  • Crystallographic validation : Single-crystal X-ray diffraction to unambiguously assign substituent positions .

What in vitro assays are suitable for evaluating biological activity?

Q. Basic

  • Enzyme inhibition : Screen against acetylcholinesterase (Ellman’s assay) or kinases (ADP-Glo™) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa), with IC₅₀ determination via non-linear regression .
    Note : Include positive controls (e.g., donepezil for AChE inhibition) and triplicate measurements.

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

  • Systematic substitution : Vary methoxy/nitro positions and measure bioactivity (e.g., IC₅₀ shifts >5-fold indicate critical pharmacophores) .
  • Molecular docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., AChE active site) .
  • Metabolic stability : Assess cytochrome P450 metabolism via LC-MS/MS to prioritize stable analogs .

What strategies mitigate challenges in crystallizing this compound?

Q. Advanced

  • Solvent screening : Test mixed-solvent systems (e.g., DMSO/water) for slow vapor diffusion .
  • Co-crystallization : Add small-molecule co-formers (e.g., nicotinamide) to stabilize lattice packing .
  • Cryo-protection : Use glycerol (20% v/v) to prevent ice formation during data collection .

How does the nitro group influence electronic properties and reactivity?

Q. Basic

  • Electron-withdrawing effect : Reduces electron density on the isoquinoline ring, directing electrophilic attacks to meta positions .
  • Tautomerization : Stabilizes the lactam form via resonance, confirmed by IR (C=O stretch ~1680 cm⁻¹) .
    Experimental validation : Cyclic voltammetry to measure redox potentials (nitro reduction peaks at ~-0.5 V vs. Ag/AgCl) .

What computational tools predict solubility and bioavailability?

Q. Advanced

  • QSPR models : Use SwissADME to estimate LogP (target <3 for oral bioavailability) and aqueous solubility .
  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) with GROMACS .
  • Hansen solubility parameters : Optimize formulation solvents (e.g., PEG 400) for preclinical testing .

How should researchers address discrepancies in biological assay reproducibility?

Q. Advanced

  • Batch variability : Characterize compound purity (≥95% by HPLC) and confirm stereochemistry via CD spectroscopy .
  • Assay standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability .
  • Meta-analysis : Compare results across labs using standardized protocols (e.g., OECD guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.